SNX9-1

描述

SNX9-1,也称为分选连接蛋白 9,是一个编码蛋白质的基因,属于分选连接蛋白家族。该家族的特点是存在磷脂酰肌醇结合域,该域在细胞内运输中起着至关重要的作用。this compound 参与各种细胞过程,包括内吞作用、巨胞饮作用和 F-肌动蛋白成核。 它与几种蛋白质相互作用,例如衔接蛋白 2、动力蛋白、非受体酪氨酸激酶 2 和 Wiskott-Aldrich 综合征样蛋白 .

科学研究应用

SNX9-1 在科学研究中具有广泛的应用范围:

化学: this compound 用于研究细胞内运输和膜动力学。

生物学: 它参与内吞作用、巨胞饮作用和肌动蛋白细胞骨架重组,使其成为细胞生物学研究中宝贵的工具。

医学: this compound 参与各种疾病,包括癌症和 Wiskott-Aldrich 综合征。它被研究用于其在疾病机制中的作用以及作为潜在的治疗靶点。

工业: this compound 用于诊断试剂盒和治疗干预措施的开发。

作用机制

SNX9-1 通过几种分子机制发挥其作用:

内吞作用: this compound 与网格蛋白和衔接蛋白 2 相互作用,以促进网格蛋白包被囊泡的形成。它也参与网格蛋白非依赖性内吞作用。

肌动蛋白细胞骨架重组: this compound 激活 Arp2/3 复合物,促进肌动蛋白聚合和细胞骨架重组。

细胞内运输: this compound 调节各种受体和信号分子的运输,影响细胞信号通路。

生化分析

Biochemical Properties

SNX9-1 is a major dynamin-binding partner that binds and activates N-WASP to regulate actin assembly . It is well known for its role in clathrin-mediated endocytosis . The scaffolding activity of this compound and its interactions with functionally diverse proteins have roles in clathrin-independent endocytosis, cell migration and invasion, mitosis, and cytokinesis .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Changes in this compound expression levels are associated with human disease, including cancer . Low levels of this compound promote formation and activity of invadosomes, whereas high levels promote cell migration through collagen .

Molecular Mechanism

The molecular mechanism of action of this compound is attributed to its influence on the activity of peroxisome proliferator-activated receptor γ (PPAR-γ), which belongs to the nuclear hormone receptor superfamily . Its transcription factors are activated by ligand .

Temporal Effects in Laboratory Settings

The results indicated that this compound plays a role in both mitotic events as HeLa-GFP–H2B cells depleted of this compound were delayed in their mitotic progression through both transitions .

Subcellular Localization

This compound localizes to the Golgi apparatus, where it may function in transport of ADAM precursors or GM130 from the Golgi, to invadopodia and mitotic spindles, consistent with its role as a multifunctional scaffold involved in multiple cellular processes .

准备方法

合成路线和反应条件

SNX9-1 的合成涉及重组 DNA 技术。编码 this compound 的基因被克隆到表达载体中,然后被引入合适的宿主细胞中,例如大肠杆菌或酵母菌。宿主细胞在最佳条件下培养以表达蛋白质。表达的蛋白质随后使用亲和层析技术进行纯化。

工业生产方法

This compound 的工业生产遵循类似于实验室规模合成的方法,但规模更大。生物反应器用于培养宿主细胞,蛋白质通过大规模色谱系统进行收获和纯化。生产过程经过优化,以确保蛋白质的高产率和纯度。

化学反应分析

反应类型

SNX9-1 经历各种生化反应,包括磷酸化、泛素化和蛋白水解裂解。这些反应调节其活性以及与其他蛋白质的相互作用。

常见试剂和条件

磷酸化: 酪氨酸激酶和丝氨酸/苏氨酸激酶等激酶通常参与 this compound 的磷酸化。反应条件通常包括 ATP 和特定辅因子的存在。

泛素化: 泛素连接酶促进泛素分子与 this compound 的连接。此过程需要 ATP 和特定的泛素结合酶。

蛋白水解裂解: 胱天蛋白酶和钙蛋白酶等蛋白酶在特定位点裂解 this compound,调节其功能。

主要形成的产物

磷酸化的 this compound: 这种形式的蛋白质具有改变的活性以及相互作用。

泛素化的 this compound: 这种形式被靶向蛋白酶体降解。

裂解的 this compound: 裂解的片段可能具有不同的功能或被靶向降解。

相似化合物的比较

SNX9-1 是分选连接蛋白家族的一部分,该家族包括几种相关的蛋白质:

分选连接蛋白 1 (SNX1): 参与内体分选和受体循环。

分选连接蛋白 2 (SNX2): 在内体运输和信号转导中起作用。

分选连接蛋白 18 (SNX18): 在内吞作用和肌动蛋白细胞骨架动力学中起作用。

与这些类似化合物相比,this compound 在其与多种蛋白质相互作用的能力以及其在网格蛋白依赖性和网格蛋白非依赖性内吞作用中的参与方面是独一无二的 .

属性

IUPAC Name |

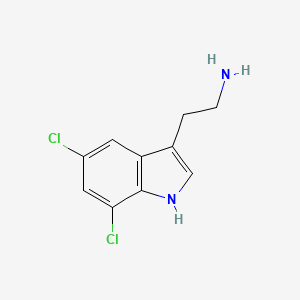

2-(5,7-dichloro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7/h3-5,14H,1-2,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPMGVMKLSZZPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)CCN)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345659 | |

| Record name | 5,7-Dichloro-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2447-23-6 | |

| Record name | 5,7-Dichloro-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2555785.png)

![(Z)-2-(2,4-dichlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2555790.png)

![2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2555793.png)

![5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2555795.png)

![Ethyl 4-[(4-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2555802.png)

![Ethyl [(4-iodo-2-methylphenyl)amino]acetate](/img/structure/B2555804.png)

![3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2555808.png)